Magnesium titanium zinc tetraoxide

Description

Chemical Composition and Nomenclature

Molecular Formula and Structure

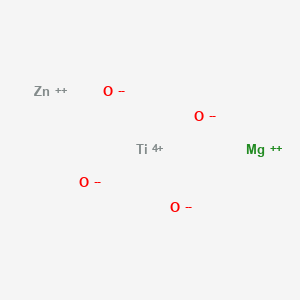

MgTiZnO₄ is a composite oxide with the molecular formula MgTiZnO₄. It consists of:

- Magnesium (Mg²⁺) : A divalent cation contributing to ionic bonding.

- Titanium (Ti⁴⁺) : A tetravalent cation forming a perovskite-like structure.

- Zinc (Zn²⁺) : A divalent cation enhancing stability.

- Oxygen (O²⁻) : An anion bridging the cations in a tetrahedral or octahedral arrangement.

The compound is often described as a zinc magnesium titanate , with synonyms including magnesium titanium zinc tetraoxide and magnesium-doped zinc titanate .

| Property | Value |

|---|---|

| CAS Number | 12179-29-2 |

| Molecular Weight | 201.6 g/mol |

| EINECS Number | 235-343-7 |

| SMILES | [O-2].[O-2].[O-2].[O-2].[Mg+2].[Ti+4].[Zn+2] |

Crystal Structure

MgTiZnO₄ adopts a cubic perovskite-like structure , where Ti⁴⁺ occupies octahedral sites coordinated by O²⁻ ions. Mg²⁺ and Zn²⁺ cations are distributed in the lattice, potentially occupying interstitial sites or forming layered structures. This arrangement enables high stability and tunable dielectric properties.

Historical Development and Discovery

Emergence in Material Science

MgTiZnO₄ gained attention in the late 20th century as part of broader research into ternary oxide ceramics . Its development parallels advancements in perovskite materials, where doping with divalent cations (e.g., Mg²⁺, Zn²⁺) enhances dielectric properties and thermal stability.

Key Milestones:

- Synthesis Methods : Early studies focused on solid-state reactions involving MgO, ZnO, and TiO₂ powders at elevated temperatures (1100–1300°C).

- Structural Characterization : X-ray diffraction (XRD) and neutron diffraction confirmed its cubic symmetry and cation distribution.

- Application Exploration : Investigations into dielectric behavior and catalytic properties began in the 2000s.

Significance in Advanced Material Science

Dielectric and Electrical Properties

MgTiZnO₄ is valued for its high dielectric constant (k), critical in capacitors and resonators. While direct measurements are limited, its components suggest promising properties:

- Titanium dioxide (TiO₂) : Dielectric constant ~86 (para) to 173 (perp).

- Zinc oxide (ZnO) : Low dielectric loss in microwave applications.

- Magnesium oxide (MgO) : High thermal stability and insulating properties.

Applications:

Sintering and Ceramic Composites

MgTiZnO₄ is used in sintered ceramics for microwave applications. Compared to barium-zinc-titanate (BaZnTiO₃), it exhibits lower sintering temperatures, enabling cost-effective fabrication.

Key Findings:

Biomedical and Catalytic Applications

While not directly studied, MgTiZnO₄’s components suggest potential in nanocomposites for drug delivery or catalysis:

Properties

CAS No. |

12179-29-2 |

|---|---|

Molecular Formula |

MgO4TiZn |

Molecular Weight |

201.548 |

IUPAC Name |

magnesium;zinc;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/Mg.4O.Ti.Zn/q+2;4*-2;+4;+2 |

InChI Key |

GGPKKISBXHMHEM-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Ti+4].[Zn+2] |

Synonyms |

magnesium titanium zinc tetraoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Titanium Zinc Oxide (TiZn₂O₄, CAS 12036-69-0)

- Structure and Composition : TiZn₂O₄ is a ternary oxide with a spinel-like structure, where titanium and zinc ions occupy octahedral and tetrahedral sites, respectively. This arrangement often results in high thermal stability and semiconductor properties.

- Applications : Likely used in electronic components, analogous to manganese zinc ferrites (e.g., Mn₃O₄), which are critical for soft magnetic materials in inductors and transformers .

- Key Differences from MTZT : MTZT incorporates magnesium, which may enhance thermal resistance and reduce eddy current losses in high-frequency applications compared to TiZn₂O₄ .

Trimanganese Tetraoxide (Mn₃O₄, CAS 1317-35-7)

- Structure and Composition: Mn₃O₄ has a tetragonal structure with mixed Mn²⁺ and Mn³⁺ ions. It is a precursor for soft magnetic ferrites when combined with ZnO and Fe₂O₃ .

- Applications : Widely used in electronics (e.g., thermistors, magnetic cores) and pigments for ceramics. Its high DC resistivity minimizes energy losses, a property MTZT could emulate if optimized .

- Key Differences from MTZT : Mn₃O₄ lacks titanium, which limits its optical and catalytic applications. MTZT’s inclusion of titanium may broaden its utility in photocatalysis or UV shielding .

Nickel Titanium Trioxide (NiTiO₃, CAS 12653-76-8)

- Structure and Composition: A ilmenite-type structure with alternating layers of Ni²⁺ and Ti⁴⁺ ions. Known for dielectric and catalytic properties .

- Applications: Used in sensors and ceramic pigments.

Zinc Oxide (ZnO, CAS 1314-13-2)

- Role in Composite Systems: ZnO modifies crystallization behavior in magnesium-rich glazes, promoting willemite (Zn₂SiO₄) formation and improving surface hardness . This suggests that ZnO in MTZT could enhance mechanical durability and optical properties.

Data Table: Comparative Analysis of MTZT and Analogous Oxides

Research Findings and Implications

- Structural Adaptability: The addition of ZnO to MgO-K₂O systems promotes willemite crystallization, indicating that MTZT could achieve similar microstructural control for tailored mechanical properties .

- Electronic Applications : Mn₃O₄-based ferrites demonstrate that MTZT’s zinc and titanium components may synergize to reduce eddy currents, making it viable for high-frequency inductors .

- Limitations : Direct thermodynamic or kinetic data on MTZT synthesis are absent. Further studies should explore phase stability and doping effects, drawing from methodologies used in titanium tetraoxide (TiO₂) production .

Preparation Methods

Procedure Overview

The co-precipitation method, as detailed in KR100277619B1, involves the simultaneous precipitation of magnesium and zinc hydroxides onto a titanium dioxide substrate. Aqueous solutions of magnesium nitrate (Mg(NO₃)₂) and zinc nitrate (Zn(NO₃)₂) are titrated with sodium hydroxide (NaOH) to achieve a pH of 10–12, facilitating the formation of Mg(OH)₂ and Zn(OH)₂ colloids. These hydroxides are adsorbed onto TiO₂ particles (anatase or rutile phase) under vigorous stirring, followed by filtration, washing, and calcination at 400–600°C.

Critical Parameters:

Table 1: Co-Precipitation Synthesis Conditions and Outcomes

| Precursor Ratio (Mg:Zn:Ti) | pH | Calcination Temp. (°C) | Phase Composition | Surface Area (m²/g) |

|---|---|---|---|---|

| 1:1:2 | 11 | 500 | MgTiO₃/ZnTiO₃/TiO₂ composite | 45–50 |

| 1:2:3 | 12 | 600 | Zn₂TiO₄/MgTi₂O₅ mixture | 30–35 |

Sol-Gel Hydrolysis with Titanic Acid Esters

Titanium-Zinc-Magnesium Oxide Synthesis

US3794717A discloses a sol-gel approach utilizing titanic acid esters (e.g., tetrabutyl titanate, Ti(OC₄H₉)₄) hydrolyzed in the presence of zinc oxide (ZnO) and magnesium nitrate. The ester is dissolved in methanol, mixed with ZnO and Mg(NO₃)₂, and hydrolyzed using stoichiometric water. The resulting gel is dried and calcined at 600–1,000°C to form ternary oxides.

Reaction Mechanism:

Phase Formation Dynamics

Table 2: Sol-Gel-Derived Mg-Ti-Zn-O Phases

| Calcination Temp. (°C) | Time (h) | Primary Phases | Secondary Phases |

|---|---|---|---|

| 600 | 4 | ZnTiO₃, MgTiO₃ | Amorphous TiO₂ |

| 800 | 3 | Zn₂TiO₄, MgTi₂O₅ | Trace Rutile TiO₂ |

Hydrothermal Doping for Nanostructured Oxides

Hydrothermal Synthesis Protocol

As reported in the PDF by Manojkumar et al., Mg²⁺ and Zn²⁺ ions are doped into TiO₂ nanoparticles via a hydrothermal route. Titanium isopropoxide (Ti(OCH(CH₃)₂)₄) is mixed with zinc nitrate (Zn(NO₃)₂) and magnesium nitrate (Mg(NO₃)₂) in ethanol, adjusted to pH 7 with NaOH, and reacted at 120°C for 24 h. The product is annealed at 450°C to enhance crystallinity.

Key Advantages:

Table 3: Hydrothermal Doping Parameters

| Dopant Concentration (at.%) | Hydrothermal Temp. (°C) | Annealing Temp. (°C) | Bandgap (eV) | Photocatalytic Efficiency (%) |

|---|---|---|---|---|

| 5% Mg, 5% Zn | 120 | 450 | 2.9 | 85 |

| 10% Mg, 5% Zn | 120 | 450 | 2.8 | 78 |

Comparative Analysis of Synthesis Methods

Yield and Phase Purity

Q & A

Basic Research Questions

Q. How can the empirical formula of magnesium titanium zinc tetraoxide be determined experimentally?

- Methodological Answer : Use gravimetric analysis combined with titration. First, synthesize the compound via high-temperature solid-state reactions (e.g., calcination at 800–1000°C). Employ X-ray diffraction (XRD) to confirm phase purity. For elemental quantification, dissolve the compound in nitric acid and perform EDTA titration for magnesium and zinc, and redox titration for titanium . Cross-validate results with inductively coupled plasma mass spectrometry (ICP-MS) to resolve discrepancies in stoichiometric ratios .

Q. What synthesis routes are suitable for producing phase-pure this compound?

- Methodological Answer : Sol-gel and combustion synthesis are effective. For sol-gel, mix stoichiometric amounts of magnesium nitrate, titanium isopropoxide, and zinc acetate in ethanol, followed by gelation and calcination (900°C, 6 hrs) . For combustion synthesis, use glycine or urea as fuel to achieve homogeneous mixing and controlled exothermic reactions, ensuring phase purity via XRD and Raman spectroscopy .

Advanced Research Questions

Q. How do thermodynamic parameters influence the phase stability of this compound at high temperatures?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to map phase transitions. Use CALPHAD (CALculation of PHAse Diagrams) software to model thermodynamic stability. For example, the Mn₃O₄ system (analogous to transition metal oxides) shows that oxygen partial pressure and temperature critically affect spinel-phase formation, which can guide analogous studies for Mg-Ti-Zn-O systems .

Q. What techniques resolve contradictions in reported catalytic properties of this compound?

- Methodological Answer : Discrepancies often arise from surface area and defect concentration variations. Use Brunauer-Emmett-Teller (BET) analysis to measure surface area and X-ray photoelectron spectroscopy (XPS) to quantify oxygen vacancies. For catalytic testing, standardize reaction conditions (e.g., 25°C, 1 atm) and compare turnover frequencies (TOF) across studies .

Q. How can the electronic structure of this compound be correlated with its optical absorption properties?

- Methodological Answer : Perform UV-Vis diffuse reflectance spectroscopy (DRS) to determine bandgap energy. Pair with density functional theory (DFT) simulations to model the density of states (DOS). For instance, TiO₂-based systems show anatase/rutile phase-dependent bandgap shifts (3.2 eV vs. 3.0 eV), a framework applicable to Mg-Ti-Zn-O .

Key Considerations for Experimental Design

- Controlled Atmospheres : Use inert or reducing atmospheres during synthesis to prevent unwanted oxidation (e.g., Zn loss in air) .

- Error Mitigation : Replicate assays ≥3 times to address variability in titration and spectroscopic results .

- Advanced Characterization : Pair TEM with electron energy loss spectroscopy (EELS) to map elemental distribution at nanoscale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.